1-Bromo-3-fluoro-2-methyl-4-nitrobenzene
Overview
Description
1-Bromo-3-fluoro-2-methyl-4-nitrobenzene is a compound with the CAS Number: 1806979-60-1 . It is an off-white solid with a molecular weight of 234.02 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrFNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 234.02 and a density of 1.7±0.1 g/cm3 . The boiling point is 269.7±35.0 °C at 760 mmHg .Scientific Research Applications
Organic Electronics and Polymer Solar Cells
A study by Fu et al. (2015) introduced a compound structurally similar to 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene, used as a fluorescent inhibitor in polymer solar cells (PSCs). The incorporation of this inhibitor into the poly(3-hexylthiophene) and phenyl-C61-butyric acid methyl ester active layer significantly enhanced the power conversion efficiency (PCE) by over 57%. This improvement was attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface, demonstrating the compound's potential in optimizing electronic properties for solar cell applications Fu et al., Organic Electronics, 2015.
Radiopharmaceutical Synthesis
Klok et al. (2006) detailed the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a radiopharmaceutical precursor, using a two-step reaction sequence that involved a compound structurally related to this compound. This process highlights the compound's utility in synthesizing radiolabeled compounds for medical imaging, particularly in positron emission tomography (PET) Klok et al., Journal of Labelled Compounds and Radiopharmaceuticals, 2006.
Vibrational Spectroscopy and Molecular Structure
Reddy and Rao (1994) conducted a vibrational spectroscopy study on trisubstituted benzenes, including derivatives similar to this compound. By transferring force constants, they provided insights into the molecular structure and vibrational assignments of these compounds, essential for understanding their physicochemical properties and reactivity Reddy and Rao, Vibrational Spectroscopy, 1994.
Spectroscopy and Reactivity
Ernst et al. (2013) investigated the radical anions of p-BrC6H4NO2, a compound related to this compound, in ionic liquids through voltammetric measurements. The study revealed that the radical anions exhibit unique reactivity patterns in ionic liquids, suggesting the influence of solvent media on the electronic properties of nitrobenzene derivatives Ernst et al., Physical Chemistry Chemical Physics, 2013.
Safety and Hazards
Future Directions
While specific future directions for this compound were not found in the search results, it’s worth noting that benzene derivatives are often used in the synthesis of various organic compounds . They have potential applications in many areas, including pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGAYJKEQXTZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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